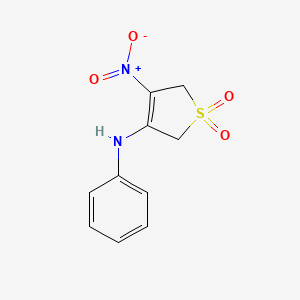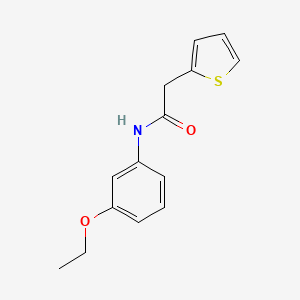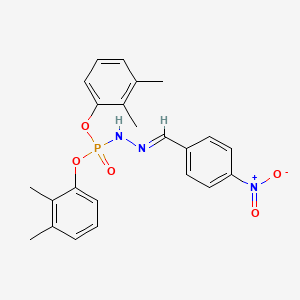![molecular formula C22H27N3O3 B5859349 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA belongs to the class of benzamide compounds and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves the inhibition of several enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition by 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Topoisomerases are enzymes that play a vital role in DNA replication, and their inhibition by 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of tumor suppressor genes, the inhibition of HDACs and topoisomerases, and the induction of DNA damage and cell death. Additionally, 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its potential use as a neuroprotective agent. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, including its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on its properties. Overall, the research on 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide holds great promise for the development of novel therapeutic approaches in the field of medicine.
合成方法
The synthesis of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves a multistep process that starts with the reaction between 3-methylbenzoic acid and thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 3-(4-morpholinyl)propylamine in the presence of triethylamine to form the intermediate product, 2-(3-methylbenzoylamino)-N-(3-morpholinopropyl)acetamide. The final step involves the reaction of the intermediate product with 4-morpholinecarboxylic acid to form 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide.
科学研究应用
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-6-4-7-18(16-17)21(26)24-20-9-3-2-8-19(20)22(27)23-10-5-11-25-12-14-28-15-13-25/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLIJIXJVBTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)
![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)

![N-cyclopentyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5859328.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
